molecular formula C11H9N3O3S B13573559 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one

7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one

Cat. No.: B13573559
M. Wt: 263.27 g/mol
InChI Key: YQAMTTQOGCUMIW-UHFFFAOYSA-N
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Description

7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazoquinoline core with a methanesulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the imidazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to DNA damage response and repair.

    Medicine: It has shown promise as a therapeutic agent in preclinical studies, particularly in oncology, where it may enhance the efficacy of existing treatments.

    Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes involved in the DNA damage response. By inhibiting these enzymes, the compound can interfere with the repair of DNA damage, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. The pathways involved include the ataxia telangiectasia mutated (ATM) kinase pathway, which plays a crucial role in the cellular response to DNA double-strand breaks.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]quinolin-2-one: A closely related compound with similar structural features but lacking the methanesulfonyl group.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a different ring fusion pattern.

    Quinoline derivatives: Compounds with a quinoline core but different substituents.

Uniqueness

7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential as an enzyme inhibitor, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

7-methylsulfonyl-1,3-dihydroimidazo[4,5-g]quinolin-2-one

InChI

InChI=1S/C11H9N3O3S/c1-18(16,17)7-2-6-3-9-10(14-11(15)13-9)4-8(6)12-5-7/h2-5H,1H3,(H2,13,14,15)

InChI Key

YQAMTTQOGCUMIW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C2C=C3C(=CC2=C1)NC(=O)N3

Origin of Product

United States

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